N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dibenzodiazepine core fused with an oxazepine ring, characterized by the following molecular formula:
- Molecular Formula : C₁₉H₁₈N₂O₄
- Molecular Weight : 342.36 g/mol
Structural Features
The presence of substituents such as dimethyl groups at positions 8 and 10, along with an oxo group at position 11, contributes to its reactivity and potential biological activity. The cyclopropanecarboxamide moiety further enhances its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₈N₂O₄ |
Molecular Weight | 342.36 g/mol |
Structure | Structure |
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in various diseases. Notably, compounds with similar structures have demonstrated the ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and other disorders .
Potential Mechanisms Include:
- Histone Deacetylase Inhibition : Similar compounds have shown promise in targeting HDACs, suggesting a potential for epigenetic modulation.
- Neuroactive Properties : The dibenzodiazepine framework may contribute to neuroactive effects, potentially influencing neurotransmitter systems.
Case Studies and Research Findings
-
Histone Deacetylase Inhibition :
- A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepines exhibit significant inhibition of HDAC activity, leading to increased acetylation of histones and subsequent gene expression changes associated with cancer cell apoptosis .
-
Neuropharmacological Effects :
- Research has indicated that compounds within the dibenzo[b,f][1,4]oxazepine family can modulate neurotransmitter levels in animal models, suggesting potential applications in treating neurodegenerative disorders .
-
Antimicrobial Activity :
- Some derivatives have been tested for antimicrobial properties against various bacterial strains, showing promising results that warrant further investigation .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5H-Dibenzo[b,e][1,4]oxazepin | Lacks methoxy group; different substitutions | Varies; some show neuroactive properties |
N-[1,3-dimethyl-2-oxo...] | Contains tetrahydropyridine; different bioactivity profile | Anticancer properties |
Methyl (10-methyl...) | Similar oxazepine structure but different methyl substitution | Potential HDAC inhibitor |
属性
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-11-3-7-17-15(9-11)21(2)19(23)14-10-13(6-8-16(14)24-17)20-18(22)12-4-5-12/h3,6-10,12H,4-5H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICYTNPCZQYPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4CC4)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。